Sulfadoxine D3

Descripción general

Descripción

Sulfadoxine D3 is a deuterium labeled Sulfadoxine . It is a long-acting sulfonamide that is used, usually in combination with other drugs, for respiratory, urinary tract, and malarial infections . It is also an isotopically labeled compound of sulfonamide antibiotics .

Synthesis Analysis

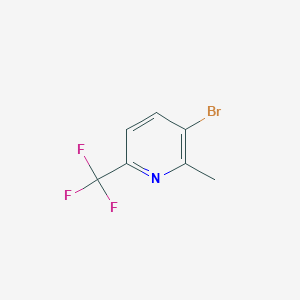

The synthesis of Sulfadoxine D3 involves the use of 4-Amino-N-[5-methoxy-6-(methoxy-d3)-4-pyrimidinyl]benzenesulfonamide . It is typically utilized as an analytical standard in chromatographic investigations .Molecular Structure Analysis

The molecular formula of Sulfadoxine D3 is C12D3H11N4O4S . The structure of Sulfadoxine D3 includes a pyrimidine ring substituted with amino and methoxy groups .Chemical Reactions Analysis

Sulfadoxine D3, like other sulfonamides, competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . This inhibits the synthesis of folic acid, which is vital for cell growth in Plasmodium falciparum .Physical And Chemical Properties Analysis

Sulfadoxine D3 has a molecular weight of 316.37 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 125 Ų .Aplicaciones Científicas De Investigación

Analytical Standard in Chromatographic Investigations

Sulfadoxine D3 is an isotopically labeled compound of sulfonamide antibiotics. It is typically utilized as an analytical standard in chromatographic investigations . This means it can be used as a reference substance to identify and quantify other substances in a sample during chromatographic analysis.

Determination of Sulfonamides in Animal Samples

Sulfadoxine D3 may be used as an analytical standard for the determination of several sulfonamides in animal samples . This is done by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and HPLC-MS/MS . This application is crucial in veterinary medicine and food safety, as it helps monitor the use of sulfonamides in animals and their presence in animal-derived food products.

Determination of Sulfonamides in Wastewater Samples

Another important application of Sulfadoxine D3 is in environmental analysis. It can be used as an analytical standard for the determination of several sulfonamides in wastewater samples . This is done by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This application is important in monitoring the environmental impact of sulfonamides, which are often used in human and veterinary medicine and can end up in wastewater through various routes.

Clinical Testing

Sulfadoxine D3 can also be used in clinical testing . As an analytical standard, it can help in the identification and quantification of sulfonamides in biological samples. This can be useful in therapeutic drug monitoring, pharmacokinetic studies, and in the diagnosis and treatment of certain medical conditions.

Mecanismo De Acción

Target of Action

Sulfadoxine D3 primarily targets two enzymes: Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .

Mode of Action

Sulfadoxine D3, being a sulfonamide antibiotic, acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, Sulfadoxine D3 interferes with the synthesis of folic acid . This disruption in the folic acid pathway hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .

Biochemical Pathways

The primary biochemical pathway affected by Sulfadoxine D3 is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, Sulfadoxine D3 prevents the conversion of PABA to folic acid . This disruption leads to a deficiency of folic acid, a vital nutrient for the Plasmodium parasite. As a result, the parasite has difficulty reproducing .

Pharmacokinetics

The pharmacokinetics of Sulfadoxine D3 involves its absorption, distribution, metabolism, and excretion (ADME). The population pharmacokinetics of Sulfadoxine D3 is best described by a one-compartment disposition model with first-order absorption and elimination . Factors such as body weight, age, and nutritional status significantly influence the pharmacokinetics of Sulfadoxine D3 .

Result of Action

The primary result of Sulfadoxine D3’s action is the inhibition of the growth and reproduction of the Plasmodium parasite . By interfering with the synthesis of folic acid, Sulfadoxine D3 hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum . This leads to a decrease in the number of parasites, thereby alleviating the symptoms of malaria.

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSFRIWCGOHTNF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746796 | |

| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfadoxine D3 | |

CAS RN |

1262770-70-6 | |

| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

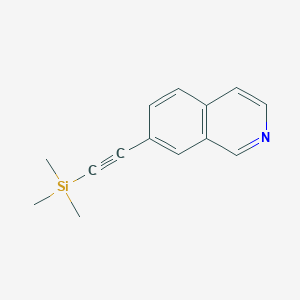

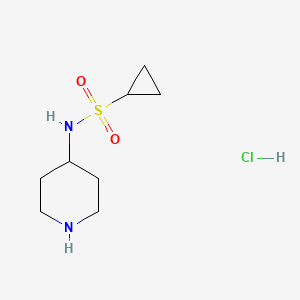

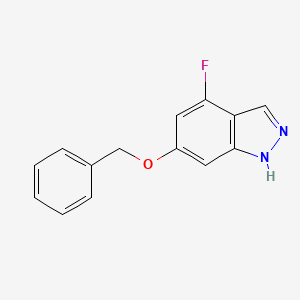

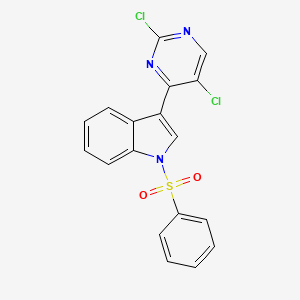

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Sulfadoxine-D3 in analytical chemistry, particularly in analyzing Sulfonamides in food samples?

A1: Sulfadoxine-D3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfonamides in biological matrices. [, ] Its use helps improve the accuracy and reliability of these methods by accounting for variations during sample preparation and analysis.

Q2: Can you explain the significance of using deuterated compounds like Sulfadoxine-D3 in analytical techniques like LC-MS/MS?

A2: Deuterated compounds like Sulfadoxine-D3 share similar chemical properties with their non-deuterated counterparts but exhibit different masses due to the presence of deuterium (heavy hydrogen) instead of hydrogen atoms. [, ] This difference in mass is easily detectable by mass spectrometry. When used as internal standards in LC-MS/MS, they help correct for variations in ionization efficiency, analyte loss during sample preparation, and instrument fluctuations, leading to more precise and accurate quantification of target analytes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)

![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)